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Executive Summary
Maralixibat (brand name Livmarli®) is a minimally absorbed, orally administered, reversible

inhibitor of the ileal bile acid transporter (IBAT). It is approved for the treatment of cholestatic

pruritus in patients with Alagille syndrome (ALGS) and progressive familial intrahepatic

cholestasis (PFIC). By blocking the reabsorption of bile acids in the terminal ileum, maralixibat
effectively interrupts the enterohepatic circulation, leading to a significant reduction in systemic

bile acid concentrations. This targeted mechanism of action addresses a key driver of

cholestasis-associated pruritus and liver injury. This guide provides a comprehensive overview

of the pharmacology and pharmacokinetics of maralixibat, presenting key data in a structured

format, detailing relevant experimental methodologies, and visualizing its mechanism of action.

Pharmacology
Mechanism of Action
Maralixibat's primary pharmacological effect is the competitive and reversible inhibition of the

ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid

transporter (ASBT).[1][2][3][4] The IBAT is a key protein located in the terminal ileum

responsible for the reabsorption of approximately 95% of bile acids from the intestine back into

the portal circulation.[5][6]
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By inhibiting IBAT, maralixibat effectively reduces the reabsorption of bile acids, leading to

their increased excretion in feces.[5][7][8] This interruption of the enterohepatic circulation

results in a decrease in the total bile acid pool and a reduction in serum bile acid (sBA) levels.

[3][5][9][10][11][12][13][14][15] While the precise pathophysiology of cholestatic pruritus is not

fully elucidated, it is strongly correlated with elevated sBA concentrations.[2] The reduction of

sBA is the proposed mechanism by which maralixibat alleviates pruritus in patients with

cholestatic liver diseases.[5][8][16][17]
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Enterohepatic Circulation of Bile Acids

Maralixibat's Mechanism of Action
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Figure 1: Mechanism of Action of Maralixibat in the Enterohepatic Circulation.
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Pharmacodynamics
The primary pharmacodynamic effect of maralixibat is the reduction of serum bile acid levels.

[5][9][10] Clinical studies in patients with ALGS and PFIC have consistently demonstrated that

treatment with maralixibat leads to a statistically significant decrease in sBA from baseline.[3]

[11][12][14][15] This effect is observed as early as two weeks into treatment and is generally

sustained over the long term.[17] The reduction in sBA correlates with improvements in patient-

reported outcomes, most notably a reduction in the severity of pruritus.[3][5][11][12][13][14]

Pharmacokinetics
The pharmacokinetic profile of maralixibat is characterized by minimal systemic absorption, as

it is designed to act locally in the gastrointestinal tract.[2][6][7][8][9][10][16][17][18][19]

Absorption
Following oral administration, maralixibat is minimally absorbed.[9][16][17][18] In pediatric

patients receiving the recommended therapeutic doses, plasma concentrations of maralixibat
are often below the lower limit of quantification (0.25 ng/mL).[9][16][17][18] In studies with

healthy adults, pharmacokinetic parameters could not be reliably estimated at doses below 20

mg.[2][9][16][17][18] The administration with a high-fat meal has been shown to decrease the

rate and extent of maralixibat absorption; however, this effect is not considered to be clinically

significant.[2][19]

Distribution
In vitro studies have shown that maralixibat is highly bound to human plasma proteins (91%).

[9][19]

Metabolism
No metabolites of maralixibat have been detected in human plasma, indicating that it

undergoes minimal systemic metabolism.[19]

Excretion
The primary route of elimination for maralixibat is through fecal excretion.[2][19] Following a

single oral dose of radiolabeled maralixibat, approximately 73% of the dose was recovered in
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the feces, with 94% of that being the unchanged parent drug.[2][19] A negligible amount

(0.066%) of the administered dose is excreted in the urine.[2]

Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for maralixibat.

Parameter Value Species/Conditions Citation(s)

Absorption

Systemic Absorption Minimal Human [9][16][17][18]

Tmax (median) 0.75 hours
Healthy adults, single

30 mg dose, fasted
[2][19]

Cmax (mean ± SD) 1.65 ± 1.10 ng/mL
Healthy adults, single

30 mg dose, fasted
[2][19]

AUClast (mean ± SD) 3.43 ± 2.13 ng·h/mL
Healthy adults, single

30 mg dose, fasted
[2][19]

Distribution

Plasma Protein

Binding
91%

In vitro, human

plasma
[9][19]

Elimination

Half-life (t½) (mean) 1.6 hours
Healthy adults, single

30 mg dose
[19]

Fecal Excretion ~73% of dose
Human, single

radiolabeled dose
[2][19]

(94% as unchanged

drug)
[2][19]

Urinary Excretion 0.066% of dose
Human, single

radiolabeled dose
[2]
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Drug Interactions and Other Pharmacological
Considerations
Drug-Drug Interactions

Bile Acid Binding Resins: Concomitant administration of bile acid binding resins (e.g.,

cholestyramine, colesevelam, colestipol) may interfere with the action of maralixibat. It is
recommended to administer these resins at least 4 hours before or 4 hours after

maralixibat.[4][16][20][21][22]

OATP2B1 Substrates:In vitro studies have shown that maralixibat is an inhibitor of the

organic anion transporting polypeptide 2B1 (OATP2B1), with an IC50 of 1.02 µM.[23] This

suggests a potential for drug interactions in the gastrointestinal tract with substrates of

OATP2B1, such as certain statins.[2][16][21][23]

Transporter Systems: Maralixibat is not a substrate for several key drug transporters,

including P-glycoprotein (P-gp), BCRP, OATP1B1, OATP1B3, or OATP2B2.[16][17]

Fat-Soluble Vitamin Deficiency
As maralixibat alters bile acid circulation, it may affect the absorption of fat-soluble vitamins

(A, D, E, and K).[16][17][20][22] Monitoring of fat-soluble vitamin levels and supplementation as

needed is recommended for patients undergoing treatment.[20][22]

Experimental Methodologies
Detailed protocols for the clinical and preclinical studies of maralixibat are extensive. The

following provides a high-level overview of the key experimental designs employed to

characterize its pharmacology and pharmacokinetics.

In Vitro IBAT Inhibition Assay
The inhibitory activity of maralixibat on the ileal bile acid transporter is typically assessed using

a cell-based assay.
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Figure 2: Generalized Workflow for an In Vitro IBAT Inhibition Assay.
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This type of assay allows for the determination of the concentration of maralixibat required to

inhibit 50% of the IBAT-mediated bile acid uptake (IC50), providing a quantitative measure of its

potency.

Clinical Trial Design for Efficacy and
Pharmacodynamics
The clinical development of maralixibat has included randomized, placebo-controlled trials,

often with a withdrawal design, to robustly assess its efficacy.

Typical Clinical Trial Phases for Maralixibat

Screening and
Baseline Assessment

Open-Label Run-In
(All patients receive Maralixibat)

Enrollment RandomizationResponders Randomized

Continued Maralixibat
Treatment

Arm 1

Switch to PlaceboArm 2

Follow-Up and
Data Analysis

Click to download full resolution via product page

Figure 3: Simplified Representation of a Randomized Withdrawal Trial Design.

In these trials, key endpoints include the change in serum bile acid levels and the change in

pruritus scores, as reported by patients or caregivers. The ICONIC trial in ALGS patients is a

notable example of this study design.[9]

Human Mass Balance Study
To determine the absorption, metabolism, and excretion of maralixibat, a human mass

balance study is conducted. This typically involves administering a single oral dose of

radiolabeled maralixibat (e.g., with ¹⁴C) to healthy volunteers. Blood, urine, and fecal samples

are then collected over a period of time and analyzed for total radioactivity and the presence of

the parent drug and any potential metabolites. This methodology was used to confirm the

minimal absorption and predominantly fecal excretion of maralixibat.[2][19]
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Conclusion
Maralixibat represents a targeted therapeutic approach for the management of cholestatic

pruritus in specific patient populations. Its pharmacology is well-defined, with a clear

mechanism of action centered on the inhibition of the ileal bile acid transporter. The

pharmacokinetic profile is notable for its minimal systemic absorption, which confines its activity

to the gastrointestinal tract and likely contributes to its safety profile. The comprehensive body

of preclinical and clinical data supports its role as an effective agent for reducing the systemic

bile acid burden and alleviating the debilitating symptom of pruritus in patients with Alagille

syndrome and progressive familial intrahepatic cholestasis. Further research may continue to

explore its utility in other cholestatic conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11740003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11740003/
https://clinicaltrials.eu/inn/maralixibat/
https://childliverdisease.org/maralixibat-reduces-serum-bile-acids-and-improves-cholestatic-pruritus-in-adolescents-with-alagille-syndrome/
https://childliverdisease.org/maralixibat-reduces-serum-bile-acids-and-improves-cholestatic-pruritus-in-adolescents-with-alagille-syndrome/
https://www.ncbi.nlm.nih.gov/books/NBK608449/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2022/214662s001lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2024/214662s011lbl.pdf
https://livmarlihcp.com/pdfs/livmarli-prescribing-information.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/214662Orig1s000lbl.pdf
https://www.rxlist.com/maralixibat/generic-drug.htm
https://livmarlihcp.com/important-safety-information/
https://www.webmd.com/drugs/2/drug-182405-2605/livmarli/details
https://www.webmd.com/drugs/2/drug-182405-2605/livmarli/details
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/214662Orig1s000IntegratedR.pdf
https://www.benchchem.com/product/b1675085#maralixibat-pharmacology-and-pharmacokinetics
https://www.benchchem.com/product/b1675085#maralixibat-pharmacology-and-pharmacokinetics
https://www.benchchem.com/product/b1675085#maralixibat-pharmacology-and-pharmacokinetics
https://www.benchchem.com/product/b1675085#maralixibat-pharmacology-and-pharmacokinetics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1675085?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

